

Toxicological Profile of Oxaziclomefone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxaziclomefone

Cat. No.: B104223

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a systemic herbicide belonging to the oxazinone chemical class. Developed in Japan, it is primarily used for the control of annual grass weeds, sedges, and some broadleaf weeds in rice paddies and turf.^{[1][2]} Its mode of action in plants is understood to be the inhibition of cell expansion.^{[3][4]} While effective as a herbicide, a thorough understanding of its toxicological profile in mammals is essential for assessing its safety for human health and the environment.

This technical guide provides a comprehensive overview of the available toxicological data on **Oxaziclomefone**, with a focus on key endpoints relevant to researchers, scientists, and drug development professionals. The information is compiled from regulatory assessments from Japanese authorities and supplemented with internationally recognized testing guidelines.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one	[5]
CAS Number	153197-14-9	[6]
Molecular Formula	C ₂₀ H ₁₉ Cl ₂ NO ₂	[6]
Molecular Weight	376.3 g/mol	[6]
Appearance	White crystalline solid	[7]
Melting Point	148 ± 1 °C	[8]
Water Solubility	0.15 mg/L (20 °C, distilled water)	[8]
Octanol/Water Partition Coefficient (log K _{ow})	3.7 (25 °C)	[8]
Vapor Pressure	1.6 x 10 ⁻⁸ Pa (25 °C)	[8]

Toxicokinetics and Metabolism

Studies in rats indicate that orally administered **Oxaziclomefone** is rapidly absorbed, with peak plasma concentrations reached within a few hours. The elimination from the body is relatively slow. The primary route of excretion is via the feces, with only a small amount excreted in the urine. Biliary excretion is a significant pathway. The major metabolic transformations involve hydroxylation of the parent compound, followed by conjugation. The parent compound is the most abundant component found in tissues.[9][10]

Toxicological Profile

The toxicological profile of **Oxaziclomefone** has been evaluated through a battery of studies in accordance with international guidelines. The primary target organs identified are the liver and kidneys.[11]

Acute Toxicity

Oxaziclomefone exhibits low acute toxicity via the oral and dermal routes of exposure.

Study	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	> 5000 mg/kg bw	Low toxicity	[12]
LD ₅₀	Mouse	Oral	> 5000 mg/kg bw	Low toxicity	[12]
LD ₅₀	Rat	Dermal	> 2000 mg/kg bw	Low toxicity	[12]
LC ₅₀	Rat	Inhalation (4h)	> 4.85 mg/L	Low toxicity	[2]
Skin Irritation	Rabbit	Dermal	Non-irritant	-	[2]
Eye Irritation	Rabbit	Ocular	Non-irritant	-	[2]
Skin Sensitization	Guinea Pig	Dermal	Non-sensitizer	-	[2]

Subchronic Toxicity

Repeated-dose studies have been conducted in rats and dogs to assess the effects of subchronic exposure to **Oxaziclomefone**.

Study	Species	Duration	NOAEL	Target Organs/Eff ects	Reference
Oral Toxicity	Rat	90-day	4.6 mg/kg bw/day	Liver (increased weight, centrilobular hepatocyte hypertrophy), Kidney (increased weight)	[9]
Oral Toxicity	Dog	90-day	1.0 mg/kg bw/day	Liver (increased alkaline phosphatase)	[9]

Chronic Toxicity and Carcinogenicity

Long-term studies have been performed to evaluate the chronic toxicity and carcinogenic potential of **Oxaziclomefone**.

Study	Species	Duration	NOAEL	Key Findings	Reference
Combined Chronic/Carcinogenicity	Rat	2-year	0.91 mg/kg bw/day	Increased absolute/relative liver weight, diffuse hepatocellular hypertrophy. Increased incidence of hepatocellular tumors.	[11] [13]
Carcinogenicity	Mouse	18-month	1.54 mg/kg bw/day	Increased incidence of hepatocellular tumors.	[9] [11]

The Japanese Food Safety Commission concluded that while **Oxaziclomefone** caused an increase in liver tumors in both rats and mice, it is not considered to be genotoxic. Therefore, the mechanism of carcinogenicity is likely non-genotoxic, and a threshold can be established. [\[11\]](#)

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted. **Oxaziclomefone** was found to be non-genotoxic in these studies.[\[11\]](#)[\[13\]](#)

Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames) Test	S. typhimurium, E. coli	With and without	Negative	[2]
In vitro Chromosomal Aberration Test	Chinese Hamster Lung (CHL) cells	With and without	Negative	[2]
In vivo Micronucleus Test	Mouse bone marrow	-	Negative	[2]

Reproductive and Developmental Toxicity

| Study | Species | Duration | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference
| :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Two-Generation Reproduction | Rat | 2 Generations | 1.3 mg/kg bw/day | 1.3 mg/kg bw/day | No adverse effects on reproductive parameters. |[2][9] | | Developmental Toxicity | Rat | Gestation Days 6-15 | 10 mg/kg bw/day (Maternal) | 100 mg/kg bw/day (Fetal) | No teratogenic effects. |[2][9] | | Developmental Toxicity | Rabbit | Gestation Days 6-18 | 3 mg/kg bw/day (Maternal) | 30 mg/kg bw/day (Fetal) | No teratogenic effects. |[2][9] |

Mammalian Mechanism of Action and Signaling Pathways

The herbicidal mode of action of **Oxaziclomefone** in plants is the inhibition of acyl-ACP thioesterase (FAT), an enzyme involved in lipid biosynthesis. However, the mechanism of toxicity in mammals has not been elucidated in the available scientific literature. The primary toxicological effects observed in animal studies are centered on the liver and kidneys, and it is considered a non-genotoxic carcinogen.[11] This profile suggests potential involvement of pathways related to cellular stress or receptor-mediated effects in these target organs, but specific signaling pathways have not been identified.

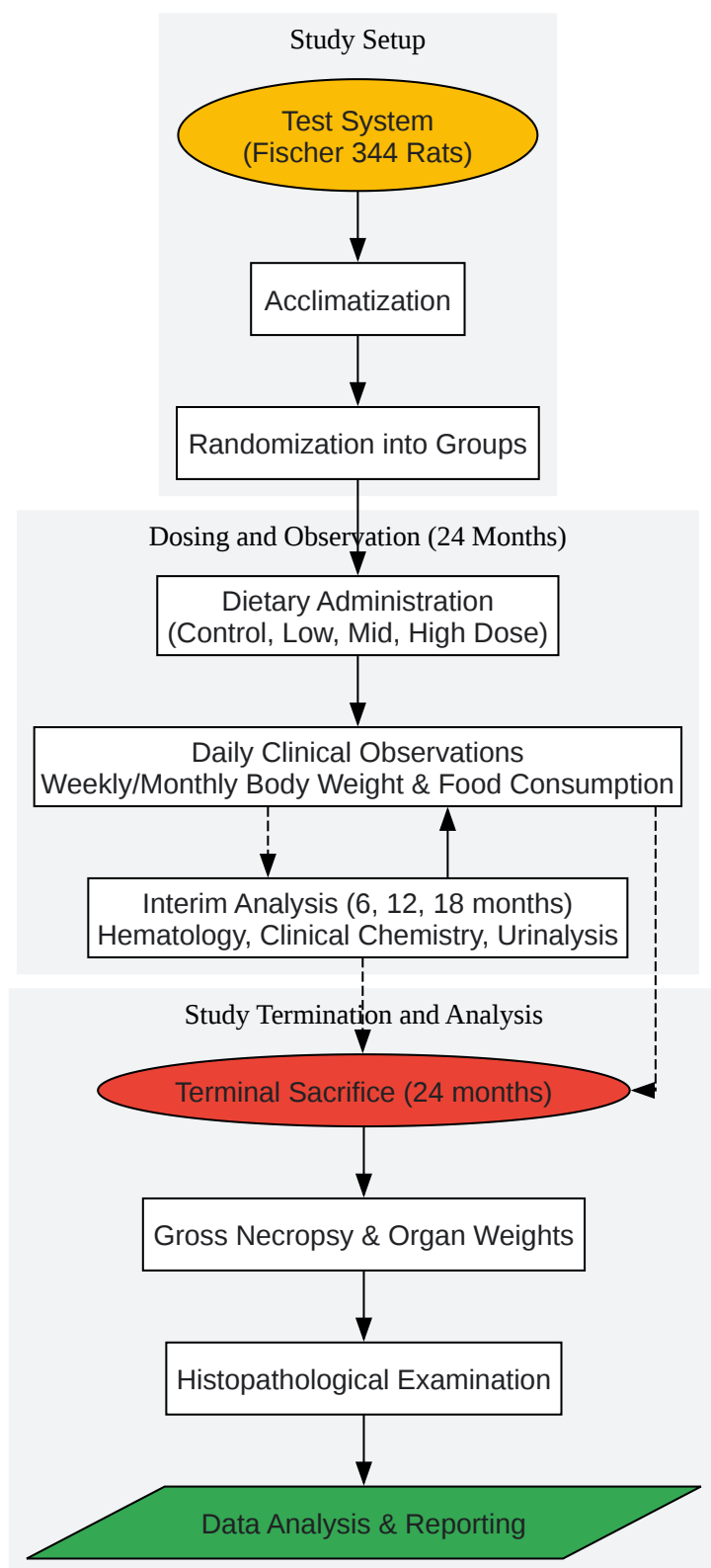
Experimental Protocols

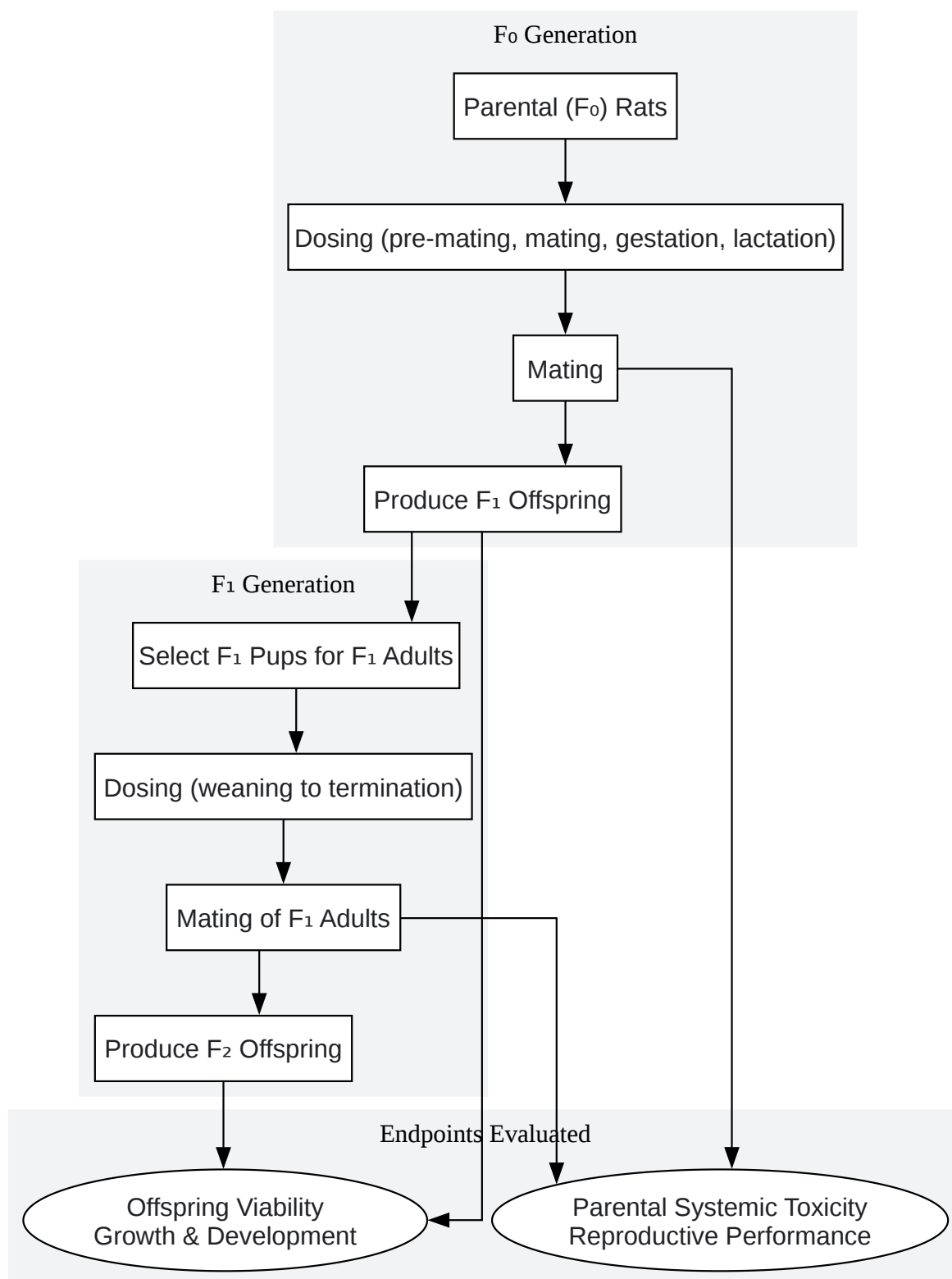
The toxicological studies on **Oxaziclomefone** were conducted in compliance with Good Laboratory Practice (GLP) and generally followed internationally accepted guidelines, such as those from the OECD. Below are generalized protocols for the key studies.

Combined Chronic Toxicity/Carcinogenicity Study (as per OECD 453)

- Test System: Fischer 344 rats (at least 50 males and 50 females per group for the carcinogenicity phase; at least 10 males and 10 females per group for the chronic toxicity phase).
- Administration: The test substance is administered in the diet for 24 months.
- Dose Levels: At least three dose levels and a concurrent control group. The highest dose should induce minimal signs of toxicity without significantly altering the normal lifespan.
- Observations:
 - Clinical Signs: Daily observation for signs of toxicity.
 - Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
 - Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of hematological and biochemical parameters.
 - Urinalysis: Conducted at the same intervals as blood collection.
 - Ophthalmological Examination: Performed at the beginning and end of the study.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full gross necropsy.
 - Organ Weights: Weights of major organs are recorded.

- Histopathology: A comprehensive set of tissues from all control and high-dose animals, as well as all gross lesions, are examined microscopically. Tissues from lower dose groups are examined for target organs identified in the high-dose group.





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- To cite this document: BenchChem. [Toxicological Profile of Oxaziclomefone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104223#toxicological-profile-of-oxaziclomefone]

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